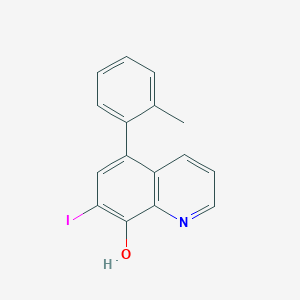
7-Iodo-5-(2-methylphenyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-5-(o-tolyl)quinolin-8-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-5-(o-tolyl)quinolin-8-ol typically involves the iodination of 5-(o-tolyl)quinolin-8-ol. One common method is the Sandmeyer reaction, where an aryl amine is converted to an aryl halide using a copper(I) halide. The reaction conditions often include the use of sodium nitrite and hydrochloric acid to form the diazonium salt, followed by the addition of potassium iodide to introduce the iodine atom .
Industrial Production Methods
Industrial production of 7-Iodo-5-(o-tolyl)quinolin-8-ol may involve large-scale Sandmeyer reactions or other iodination methods that ensure high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
7-Iodo-5-(o-tolyl)quinolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which have different biological activities.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as the solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Oxidation Reactions: Quinoline N-oxides are the primary products.
Reduction Reactions: Tetrahydroquinoline derivatives are formed.
Applications De Recherche Scientifique
7-Iodo-5-(o-tolyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Iodo-5-(o-tolyl)quinolin-8-ol involves its interaction with biological targets such as enzymes and receptors. The iodine atom and quinoline ring structure allow it to bind to specific sites on enzymes, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Another quinoline derivative with similar antimicrobial properties.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in various applications.
Uniqueness
The combination of these groups in the quinoline structure provides a distinct set of chemical and biological properties compared to other quinoline derivatives .
Propriétés
Numéro CAS |
648896-59-7 |
|---|---|
Formule moléculaire |
C16H12INO |
Poids moléculaire |
361.18 g/mol |
Nom IUPAC |
7-iodo-5-(2-methylphenyl)quinolin-8-ol |
InChI |
InChI=1S/C16H12INO/c1-10-5-2-3-6-11(10)13-9-14(17)16(19)15-12(13)7-4-8-18-15/h2-9,19H,1H3 |
Clé InChI |
LGLYBLHTMUXBPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
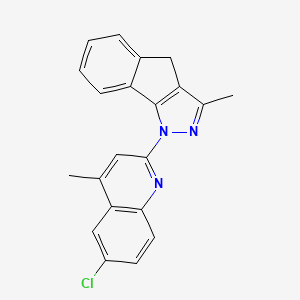
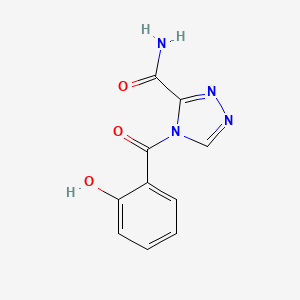
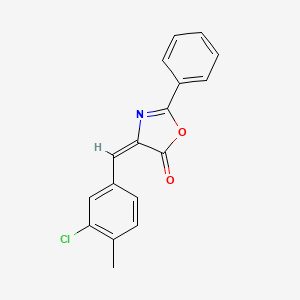
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
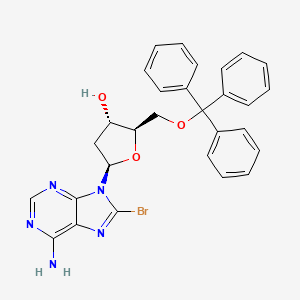



![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
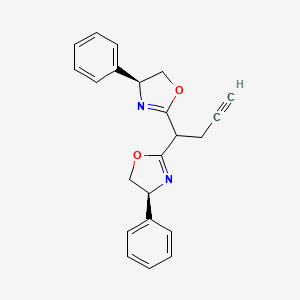
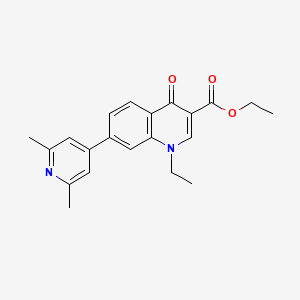
![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)
